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Introduction to Nitrovin and Its Regulatory Significance

Nitrovin (CAS No. 804-36-4) is a synthetic antimicrobial and growth-promoting agent that was historically

used in veterinary medicine, particularly in poultry and swine production. As a member of the nitrofuran

class, Nitrovin functioned as an effective growth promotor by altering the gut microbiota to enhance nutrient

absorption and improve weight gain in food-producing animals. However, due to growing concerns about its

potential carcinogenic properties and the formation of persistent metabolite residues in edible tissues,

Nitrovin has been banned from use in food-producing animals in many jurisdictions, including the European

Union and the United States.

The regulatory ban on Nitrovin stems from the compound's toxicological profile and the inability to

establish a safe maximum residue limit (MRL) for human consumption. According to the European

Commission's Regulation 2377/90/EEC, Nitrovin was classified under Annex IV, prohibiting its use in

veterinary medicine entirely. Despite these bans, monitoring of Nitrovin residues remains critically

important in food safety programs, as evidenced by the continued reporting of nitrofuran contamination

incidents through the Rapid Alert System for Food and Feed (RASFF), which documented 854 notifications

for nitrofurans between 2002 and 2017 [1]. This application note provides comprehensive analytical
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protocols and experimental data to support researchers in detecting and quantifying Nitrovin residues in

biological tissues.

Residue Depletion Kinetics of Nitrovin in Chicken
Tissues

Tissue Distribution and Depletion Profile

The residue depletion kinetics of Nitrovin following oral administration in chickens demonstrates distinct

distribution patterns across different tissues. In a comprehensive study where chickens were fed dietary feeds

containing 10 mg/kg of Nitrovin for 7 consecutive days, tissues (muscle, fat, kidney, and liver) and plasma

were collected at different withdrawal periods and analyzed using a validated high-performance liquid

chromatography-ultraviolet (HPLC-UV) method [2]. The method demonstrated excellent sensitivity with a

limit of detection of 0.1 ng/(g or mL) for all matrices, with inter- and intra-recoveries ranging from 71.1% to

85.7% from fortified blank samples.

At the end of the administration period (withdrawal day 0), the highest residue concentration was found in

plasma (average of 84.98 ng/mL), followed by kidney (68.28 ng/g), fat (61.18 ng/g), liver (24.04 ng/g), and

muscle (21.04 ng/g) [2]. This distribution pattern reflects the compound's lipophilic properties and the role

of organs involved in metabolism and excretion. Notably, even after a 28-day withdrawal period, Nitrovin

residues persisted in all examined tissues, with concentrations in muscle, fat, liver, and plasma remaining

above 1.0 ng/(g or mL), and the highest concentration observed in liver (average of 5.8 ng/g) [2]. This

persistence underscores the limited depletion capacity for Nitrovin and supports the regulatory ban on its

use in food-producing animals.

Quantitative Residue Data

Table 1: Nitrovin Residue Concentrations in Chicken Tissues at Different Withdrawal Periods
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Tissue Withdrawal Day 0 (ng/g) Withdrawal Day 28 (ng/g)

Muscle 21.04 >1.0

Fat 61.18 >1.0

Liver 24.04 5.8

Kidney 68.28 Not reported

Plasma 84.98 ng/mL >1.0 ng/mL

Table 2: Method Validation Parameters for Nitrovin Analysis in Tissues

Parameter Results

Limit of Detection 0.1 ng/(g or mL)

Inter-recovery Range 71.1-85.7%

Intra-recovery Range 71.1-85.7%

Repeatability 2.9-9.4%

Within-laboratory Reproducibility 4.4-10.7%

The depletion data clearly demonstrates that Nitrovin residues persist in edible tissues well beyond

practical withdrawal periods, with the liver showing the highest residual concentration after 28 days. This

has significant implications for food safety, as these persistent residues could potentially expose consumers

to harmful compounds. The analytical method used to generate this data has been rigorously validated

according to international standards, ensuring the reliability and accuracy of the reported concentrations [2].

Analytical Methodology for Nitrovin and Metabolite
Detection
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UHPLC-MS/MS Protocol for Comprehensive Nitrofuran Analysis

The analytical protocol for detecting Nitrovin and its metabolites in various matrices requires sophisticated

instrumentation and careful sample preparation to achieve the necessary sensitivity and specificity. An ultra-

high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has

been developed and validated for the simultaneous determination of nitrofurans and their metabolites in a

single analytical procedure [1]. This method represents a significant advancement as it allows for

comprehensive screening of multiple compounds across different biological matrices, including feed, feed

water, and food products of animal origin.

The sample preparation begins with a hydrolysis and derivatization process where approximately 2.0 ±

0.05 g of sample is placed in centrifuge tubes. To each sample, an internal standard mixture is added,

followed by 10 mL of 0.2 mol/L hydrochloric acid and 240 μL of 2-nitrobenzaldehyde (10 mg/mL in

methanol). The samples are securely capped, vortexed for 30 seconds, and then incubated in a water bath at

40 ± 3°C overnight. Following incubation, samples are cooled to room temperature, and the pH is adjusted to

approximately 7.0 using 10 mL of 0.2 mol/L dipotassium hydrogen orthophosphate solution and 800 μL of 1

mol/L ammonia solution. The samples are then centrifuged at 4,500 × g for 15 minutes, and the supernatants

are transferred to solid-phase extraction (SPE) cartridges for cleanup [1].

Instrumental Parameters and Method Validation

The UHPLC-MS/MS analysis is performed using a C8(2) column (3 μm × 2 mm, 75 mm) maintained at

40°C. The mobile phase consists of two solutions: (A) 5 mmol/L ammonium formate and (B) methanol,

with a gradient program starting with 80% A and 20% B, increasing to 95% B over 2.5 minutes, holding for

2.5 minutes, then returning to initial conditions. The flow rate is maintained at 0.4 mL/min, and the total run

time is 14 minutes. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode with

an electrospray ionization source, with specific transitions monitored for each analyte as detailed in Table 3

[1].

Table 3: Mass Spectrometry Parameters for Nitrofuran Metabolite Detection
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Analyte
Precursor Ion
(m/z)

Product Ion
Transitions

Declustering
Potential

Collision Energy
(eV)

AOZ 235.95 134.0, 104.0 116 15, 29

AMOZ 335.00 291.0, 262.1 71 16, 26

SEM 209.00 166.0, 192.0 96 13, 15

AHD 249.00 134.0, 104.0 126 15, 27

The method validation demonstrated excellent performance characteristics, fulfilling all confirmatory criteria

according to European Commission Decision 2002/657/EC. The linearity (R²) across concentration ranges

of 0.50-10.0 μg/kg was between 0.990-0.998, with apparent recoveries ranging from 88.9% to 107.3%. The

method showed excellent precision with repeatability of 2.9-9.4% and within-laboratory reproducibility

of 4.4-10.7%. The calculated ion suppression due to matrix effects did not exceed 15% for all analytes in the

tested matrices, confirming the robustness of the method for routine monitoring purposes [1].

The following diagram illustrates the complete analytical workflow for Nitrovin and metabolite analysis in

biological tissues:
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Figure 1: Analytical Workflow for Nitrovin and Metabolite Detection in Biological Tissues

Interaction of Nitrovin with Sulfadimidine in Poultry

Age-Dependent Pharmacokinetic Modifications

Research has demonstrated that Nitrovin can significantly alter the pharmacokinetic behavior of

concurrently administered drugs, as evidenced by its interaction with sulfadimidine in domestic fowl. In

experimental studies with cockerels, Nitrovin medication resulted in higher blood levels of sulfadimidine,
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particularly soon after administration, with a more rapid decline compared to untreated animals. This

interaction manifested primarily through effects on the distribution phase of sulfadimidine, with the

magnitude of interaction being highly dependent on the age of the animals [3].

The effect was most pronounced in three-week-old chickens, where Nitrovin significantly elevated

sulfadimidine blood levels shortly after administration. In contrast, the interaction was feeble or absent in

older birds. The changes in sulfonamide concentration in the liver and kidneys corresponded with the

alterations observed in blood levels, while concentrations in muscle tissue were not significantly affected by

Nitrovin under the experimental conditions [3]. This age-dependent interaction highlights the importance of

considering developmental physiology when assessing drug-drug interactions in veterinary species.

Growth Promotion Effects

The growth-promoting properties of Nitrovin were clearly demonstrated in these interaction studies, with

weight gains in cockerels showing a direct relationship with the concentration of Nitrovin in feed.

Interestingly, the duration of administration also influenced efficacy, with three-day administration of

Nitrovin to cockerels up to five weeks of age producing better weight gains compared to administration

from the sixth day after hatching. In older cockerels, however, extended administration from the sixth day

after hatching resulted in superior weight gains [3]. This age-dependent response to Nitrovin administration

further complicates its potential use and underscores the need for careful consideration of treatment protocols

in research settings.

Experimental Design Considerations for Poultry
Residue Studies

When designing studies to investigate Nitrovin residues in poultry tissues, several critical factors must be

considered to ensure generating reliable and reproducible data:

Animal Age Selection: Given the demonstrated age-dependent variations in Nitrovin metabolism

and drug interactions, researchers should carefully consider the age of birds used in residue studies.

Including multiple age groups in experimental designs can provide valuable insights into

developmental changes in drug disposition [3].
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Withdrawal Period Determination: The persistent nature of Nitrovin residues necessitates extended

withdrawal periods in residue depletion studies. Based on available data, studies should extend for at

least 28 days post-administration to fully characterize the depletion profile, with particular attention to

liver tissues where residues appear to persist longest [2].

Matrix Selection: Comprehensive residue studies should include analysis of multiple tissue types,

including muscle, fat, liver, and kidney, as the distribution of Nitrovin is not uniform across tissues.

Additionally, plasma samples can provide valuable pharmacokinetic data to complement tissue residue

information [2].

Method Validation: Analytical methods must be rigorously validated according to international

standards, with particular attention to extraction efficiency, matrix effects, and specificity. The

UHPLC-MS/MS method described previously provides a suitable framework for such validation [1].

The following diagram illustrates the key factors influencing Nitrovin kinetics and residue formation in

poultry:
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Figure 2: Key Factors Influencing Nitrovin Kinetics and Residue Formation in Poultry
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Conclusion

The comprehensive data presented in these application notes demonstrates the persistent nature of Nitrovin

residues in edible tissues and supports the regulatory decisions to ban its use in food-producing animals. The

validated UHPLC-MS/MS method provides researchers with a robust analytical tool for monitoring Nitrovin

and its metabolites across various biological matrices, with performance characteristics meeting international

regulatory standards. The observed drug interactions between Nitrovin and sulfadimidine highlight the

complex pharmacokinetic behavior of this compound and underscore the importance of considering age-

related factors in residue studies.

Food safety laboratories and regulatory agencies should maintain vigilance regarding potential illegal use of

Nitrovin in food animal production, employing sensitive and specific detection methods to protect consumer

health. Future research directions should focus on elucidating the complete metabolic pathway of Nitrovin

and identifying appropriate biomarker candidates for more efficient monitoring programs. Additionally,

further investigation into the mechanisms underlying the age-dependent pharmacokinetic interactions

observed with concomitant drug administration would contribute valuable knowledge to veterinary

pharmacology and toxicology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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